molecular formula C3H2N2<br>NCCH2CN<br>CH2(CN)2<br>C3H2N2 B047326 Malononitrile CAS No. 109-77-3

Malononitrile

Cat. No. B047326
CAS RN: 109-77-3
M. Wt: 66.06 g/mol
InChI Key: CUONGYYJJVDODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Malononitrile is widely used as a reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors. Its unique reactivity promotes extensive applications in organic chemistry, even compared to other CH-acids such as malonic and cyanoacetic esters (Hassan & Elmaghraby, 2015). It can be utilized as a synthon for the carbonyl moiety via one-pot processes, including base-mediated SNAr substitution and peracetic acid oxidation to afford heteroaryl carboxylic acid derivatives (Zhu et al., 2004).

Molecular Structure Analysis

Malononitrile's molecular structure has been studied extensively, including its rotational spectra and theoretical calculations on its structure and harmonic force field. These studies provide accurate frequency predictions for malononitrile, taking into account the influence of spin statistics on the intensities of its lines (Motiyenko et al., 2019).

Chemical Reactions and Properties

Malononitrile participates in a variety of chemical reactions, including the Michael addition to acyclic and cyclic alpha, beta-unsaturated ketones with excellent enantioselectivities (Li et al., 2008). Its dimer, malononitrile dimer, is used extensively in the synthesis of various heterocyclic motifs, demonstrating its versatility and high reactivity as a multi-functional reagent (Shaabani & Hooshmand, 2018).

Physical Properties Analysis

The physical properties of malononitrile, including its vibrational spectra in different states (gaseous, liquid, solid), have been characterized. These studies have assisted in the complete assignment of the fundamental frequencies and determination of force constants and thermodynamic functions for the molecule (Halverson & Francel, 1949).

Chemical Properties Analysis

In terms of chemical properties, malononitrile is known to be a cyanogenic toxicant. Selective and sensitive analytical methods for its analysis are rare, but novel reaction-based colorimetric signaling probes have been investigated for this purpose. These probes exhibit pronounced colorimetric responses to malononitrile, useful in various chemical and industrial applications (Kim et al., 2020).

Scientific Research Applications

  • Synthesis Applications :

    • Malononitrile is crucial in synthesizing pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors (Hassan & Elmaghraby, 2015).
    • It's a key component in the synthesis of diverse heterocyclic motifs, bis-heterocyclic compounds, and biologically active molecules. This is particularly true for the malononitrile dimer, a potent reagent in organic synthesis (Shaabani & Hooshmand, 2018).
    • Malononitrile can serve as a carbonyl synthon in a one-pot process to prepare heteroaryl amides (Zhu et al., 2004).
  • Biomedical Research :

    • Injections of malononitrile dimer significantly increased RNA synthesis in various tissues, particularly the brain (Dhindsa & Enesco, 1978).
    • Malononitrile-positron emission tomography is used to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
  • Agricultural and Chemical Applications :

    • Malononitrile derivatives exhibit herbicidal, fungicidal, insecticidal, and other biological activities in pesticides, with a wide range of uses in medicine and dyestuff (Tian, 2015).
    • It's also used in the polycondensation with bis(chloromethyl)aromatic compounds to produce polymers (Kawabata, Matsubara, & Yamashita, 1973).
  • Analytical and Detection Applications :

    • A novel colorimetric signaling probe has been developed for selective analysis of malononitrile, with a detection limit of 264 nM and a color change from yellow to violet (Kim et al., 2020).
    • Latent turn-on fluorescent probes like Mal-P1 can detect malononitrile in water and other environmental samples, potentially aiding in monitoring its use and potential health risks (Jung et al., 2020).
  • Astrophysical Research :

    • Studies provide accurate frequency predictions for malononitrile and isocyanoacetonitrile, useful for astrophysical searches for these molecules (Motiyenko et al., 2019).

Safety And Hazards

Malononitrile is toxic by ingestion and may severely irritate skin and eyes . It may polymerize violently if exposed to temperatures above 266 °F . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Malononitrile is a frequently used reagent in organic synthesis because of its exceptional reactivity due to its acid protons . Its unique reactivity promotes more extensive applications of this reagent in organic chemistry even compared to the use of other known CH-acids such as malonic and cyanoacetic esters . The green multicomponent reaction (MCR) approaches have gained prominence. Owing to a broad range of pharmacological applications, pyranopyrazole syntheses (through the one-pot strategy, employing sustainable heterogeneous catalysts) have received immense attention .

properties

IUPAC Name

propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2/c4-2-1-3-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUONGYYJJVDODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2, Array, CH2(CN)2
Record name MALONONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3809
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name malononitrile
Source Wikipedia
URL https://en.wikipedia.org/wiki/Malononitrile
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021907
Record name Propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Malononitrile appears as a white-colored crystalline solid. Denser than water and soluble in water. Toxic by ingestion and may severely irritate skin and eyes. May polymerize violently if exposed to temperatures above 266 °F. Used to make other chemicals., Other Solid, White powder or colorless crystals; Note: Melts above 90 degrees F. Forms cyanide in the body; [NIOSH], COLOURLESS CRYSTALS OR WHITE POWDER., White powder or colorless crystals. [Note: Melts above 90 °F. Forms cyanide in the body.]
Record name MALONONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3809
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propanedinitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Malononitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/165
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name MALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Malononitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0378.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

424 to 426 °F at 760 mmHg (EPA, 1998), 218-219 °C @ 760 mm Hg, 218-220 °C, 426 °F
Record name MALONONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3809
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Malononitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0378.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

266 °F (EPA, 1998), 266 °F, 266 °F (OPEN CUP), 112 °C o.c., (oc) 266 °F
Record name MALONONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3809
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Malononitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/165
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name MALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Malononitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0378.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), SOL IN ACETIC ACID, CHLOROFORM, Soluble in acetone and benzene, In water, 1.33X10+5 mg/l @ 25 °C, In ethanol, 0.40 g/ml @ 25 °C; in ether, 0.20 g/ml @ 25 °C, Solubility in water, g/100ml at 20 °C: 13.3 (moderate), 13%
Record name MALONONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3809
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Malononitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0378.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.191 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1910 @ 20 °C/4 °C, 1.19 g/cm³, 1.19
Record name MALONONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3809
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Malononitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0378.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 2.3
Record name MALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.2 [mmHg], 0.200 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 27
Record name Malononitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/165
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name MALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

CYTOTOXIC ANOXIA IS CONSEQUENCE OF INTERFERENCE WITH CELL METAB IN PRESENCE OF ADEQUATE SUPPLY OF ... BLOOD & OXYGEN. CYTOTOXIC ANOXIA MAY RESULT FROM METABOLIC INHIBITORS SUCH AS ... MALONONITRILE ... IN CONTRAST TO ... SUSCEPTIBILITY OF NEURONS ... TO ISCHEMIC & ANOXIC ANOXIA, IT IS OLIGODENDROGLIA THAT ARE MORE SUSCEPTIBLE TO INJURY FROM REPEATED ... TOXIC DOSES OF METAB INHIBITORS.
Record name MALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Malononitrile

Color/Form

Colorless solid, White powder or colorless crystals

CAS RN

109-77-3
Record name MALONONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3809
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Malononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MALONONITRILE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/malononitrile-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Propanedinitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALONONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL1KKS93J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Malononitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/OO3010B0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

90 °F (EPA, 1998), 32 °C, 30-34 °C, 90 °F
Record name MALONONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3809
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Malononitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0378.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Methyl iodide (169.0 g., 1.19 mole) is added in one portion to a stirred solution of 4,6-diaminopyrimidine-2(1H)thione (146 g., 1.02 mole) in 1.0 liter 1N sodium hydroxide. The thione starting material is obtained by reaction of thiourea and malononitrile according to Kikugawa, et al., Chem. Pharm. Bull., 25(7), 1811-1821 (1977). In about five minutes following the addition a precipitate forms. After stirring overnight, the reaction mixture is filtered and air-dried affording 135.1 g. (81%) of 4,6-diamino-2-(methylthio)pyrmidine; m.p. 185°-186° (recrystallized from acetonitrile).
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example 53, 4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine was prepared. 5-Aminoquinoline (0.35 g), malononitrile (0.3 g) and hydrazine hydrate (0.3 mL) yielded 0.043 g of the title compound after the purification by preparative TLC (⅓ of the crude product).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Malononitrile
Reactant of Route 2
Malononitrile
Reactant of Route 3
Malononitrile
Reactant of Route 4
Malononitrile
Reactant of Route 5
Reactant of Route 5
Malononitrile
Reactant of Route 6
Reactant of Route 6
Malononitrile

Citations

For This Compound
49,100
Citations
F Freeman - Chemical reviews, 1969 - ACS Publications
The weak cyanocarbon acid1 malononitrile (1) is a versatile compound of exceptional reactivity. It is used extensively as a reactant or reaction intermediate since the methylene group …
Number of citations: 246 pubs.acs.org
AJ Fatiadi - Synthesis, 1978 - thieme-connect.com
… malononitrile, Freeman‘ stated that “the weak cyanocarbon acid is a versatile compound of exceptional reactivity, and this reactivity makes malononitrile … of malononitrile, recently deve- …
Number of citations: 161 www.thieme-connect.com
Z Guo, C Yan, WH Zhu - Angewandte Chemie International …, 2020 - Wiley Online Library
In vivo fluorescent monitoring of physiological processes with high‐fidelity is essential in disease diagnosis and biological research, but faces extreme challenges due to aggregation‐…
Number of citations: 126 onlinelibrary.wiley.com
EC Taylor, KS Hartke - Journal of the American Chemical Society, 1959 - ACS Publications
… of I from malononitrile and hydrazine was a result of an initial dimerization of malononitrile under the … of this work, two independent reports of the preparation of the dimer of malononitrile …
Number of citations: 77 pubs.acs.org
S Foerster, O Tverskoy, G Helmchen - Synlett, 2008 - thieme-connect.com
The oxidation of derivatives of malononitrile with peracid in methanol proceeds with loss of the cyano groups to yield methyl esters in high yield. The method was applied to a variety of …
Number of citations: 58 www.thieme-connect.com
EC Taylor, KS Hartke - Journal of the American Chemical Society, 1959 - ACS Publications
The reaction ofmalononitrile or malononitrile dimer (1, 1, 3-… of theproducts formed by reaction of malononitrile with two rep-… The reaction of malononitrile or malononitrile dimer4 with …
Number of citations: 112 pubs.acs.org
VV Dotsenko, SG Krivokolysko… - Chemistry of Heterocyclic …, 2018 - Springer
… devoted to the reactions of malononitrile derivatives. A review … Substantial advances in the chemistry of malononitrile dimer … the synthetic potential of malononitrile dimer as a convenient …
Number of citations: 50 link.springer.com
F Freeman - Synthesis, 1981 - thieme-connect.com
… , 3-6, and deuterated malononitrile derivatives“. The mean amplitudes of vibration for 1, 3-6, and deuterated malononitrile derivatives have been calculated by force field computations”. …
Number of citations: 85 www.thieme-connect.com
Z Guo, A Shao, WH Zhu - Journal of Materials Chemistry C, 2016 - pubs.rsc.org
The development of novel building blocks as long wavelength aggregation-induced emission (AIE)-active fluorophores/chromophores is in high demand for high performance …
Number of citations: 72 pubs.rsc.org
RA Carboni, DD Coffman… - Journal of the American …, 1958 - ACS Publications
A variety of nitriles have been converted to di-mers and trimers by means of alkaline or acidic reagents. For example, mononitriles such as ace-tonitrile and propionitrile have been …
Number of citations: 116 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.